Linagliptin impurity KH-3

Catalog No.
S12768009
CAS No.
M.F
C30H39N7O6
M. Wt
593.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linagliptin impurity KH-3

Product Name

Linagliptin impurity KH-3

IUPAC Name

tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]carbamate

Molecular Formula

C30H39N7O6

Molecular Weight

593.7 g/mol

InChI

InChI=1S/C30H39N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20,24-25H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-,24?,25?/m1/s1

InChI Key

XFDZIBJSVALWQF-NWSMCOELSA-N

Canonical SMILES

CC#CCN1C2C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C

Isomeric SMILES

CC#CCN1C2C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C

Linagliptin impurity KH-3 is a process-related impurity associated with the synthesis of linagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), primarily used in the treatment of type 2 diabetes mellitus. Linagliptin itself is recognized for its favorable renal safety profile and has been approved by the U.S. Food and Drug Administration since May 2011. The chemical structure of linagliptin is characterized by a complex arrangement involving a piperidine ring and a quinazoline moiety, which contribute to its pharmacological activity .

The formation of linagliptin impurity KH-3 typically occurs during the synthesis of linagliptin, particularly through processes involving aminolysis reactions. For instance, during the synthesis, (R)-piperidine-3-amine reacts with various intermediates under specific conditions to yield linagliptin along with its impurities . The specific reaction pathways leading to impurity KH-3 involve complex interactions between starting materials and solvents under controlled conditions, including temperature and pH adjustments.

Example Reaction Pathway

  • Starting Materials:
    • (R)-piperidine-3-amine
    • 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine
  • Reaction Conditions:
    • Use of organic or inorganic bases
    • Inert organic solvents
    • Temperature control (typically between 50°C to 100°C)
  • By-products Formation:
    • Various regio-isomers and other impurities arise depending on reaction conditions, leading to the formation of compounds like KH-3 .

The synthesis of linagliptin impurity KH-3 is often linked to the broader synthetic pathway used for linagliptin. Various methods have been explored to minimize impurities during synthesis:

  • Aminolysis: Involves reacting amines with suitable substrates under controlled conditions.
  • Purification Techniques: Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to identify and separate impurities effectively .
  • Optimization: Adjustments in solvent choice, reaction temperature, and time can significantly affect impurity profiles.

Linagliptin impurity KH-3 serves primarily as a reference substance in quality control processes for linagliptin production. By establishing a standard for this impurity, manufacturers can better monitor and ensure the quality and safety of their pharmaceutical products. This is vital for regulatory compliance and maintaining therapeutic efficacy in clinical applications .

Several compounds are structurally or functionally similar to linagliptin, mainly other DPP-4 inhibitors used in diabetes management. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
SitagliptinContains a piperazine ringFirst DPP-4 inhibitor approved; associated with weight neutrality
SaxagliptinFeatures a cyclopropyl groupHas a dual mechanism involving both DPP-4 inhibition and GLP-1 receptor agonism
AlogliptinContains a pyrimidine structureNoted for its long half-life; less frequent dosing required
VildagliptinContains an imidazolidine structureOffers additional cardiovascular benefits compared to others

Each compound has unique structural features that influence their pharmacological profiles and therapeutic applications, highlighting the importance of understanding impurities like KH-3 in relation to these drugs.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

593.29618199 g/mol

Monoisotopic Mass

593.29618199 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

Explore Compound Types